molecular formula C12H14N4OS B7591025 N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B7591025
M. Wt: 262.33 g/mol
InChI Key: PCWGUOZWZWEDKX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a member of the thiosemicarbazone family of compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood; however, studies suggest that N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may exert its anti-cancer, anti-viral, and anti-inflammatory effects through a variety of mechanisms. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication, leading to reduced viral load in infected cells. Inflammatory disorders may be improved by N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of ribonucleotide reductase, reverse transcriptase, and pro-inflammatory cytokines. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells and reduce viral load in infected cells. In animal models, N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to reduce inflammation and improve symptoms in inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its broad range of potential therapeutic applications, including cancer, viral infections, and inflammatory disorders. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to exhibit low toxicity in animal models, making it a potentially safe therapeutic option. However, one limitation of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the study of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One potential direction is the development of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide-based therapies for cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may improve its potential as a therapeutic option.

Synthesis Methods

N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylphenylhydrazine with methyl isothiocyanate followed by reaction with 5-methyl-1,2,4-triazole-3-thiol. Another method involves the reaction of 2-acetylphenylhydrazine with thiosemicarbazide followed by reaction with methyl isothiocyanate and 5-methyl-1,2,4-triazole-3-thiol.

Scientific Research Applications

N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In viral research, N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to exhibit anti-viral activity against a variety of viruses, including HIV, hepatitis C virus, and influenza virus. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit viral replication and reduce viral load in infected cells.
Inflammatory disorders, including rheumatoid arthritis and multiple sclerosis, have also been studied for potential therapeutic applications of N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to reduce inflammation and improve symptoms in animal models of these diseases.

properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-5-3-4-6-10(8)14-11(17)7-18-12-13-9(2)15-16-12/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGUOZWZWEDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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